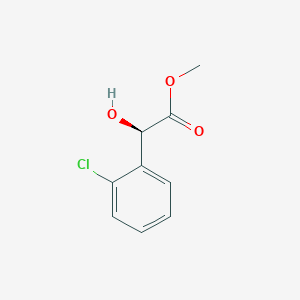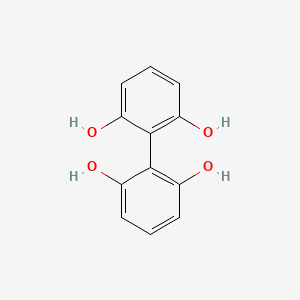
2-(2,6-Dihydroxyphenyl)benzene-1,3-diol
Overview
Description
2-(2,6-Dihydroxyphenyl)benzene-1,3-diol is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dihydroxyphenyl)benzene-1,3-diol Similar compounds have been found to inhibit tyrosinase, a key enzyme in melanogenesis
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may inhibit tyrosinase by binding to the active site of the enzyme, preventing it from catalyzing the production of melanin .
Biochemical Pathways
The biochemical pathways affected by This compound Based on its potential role as a tyrosinase inhibitor, it may affect the melanogenesis pathway . This could result in reduced melanin production and potential applications in treating hyperpigmentation disorders.
Result of Action
The molecular and cellular effects of This compound If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production at the cellular level .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds show fluorescence and their emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .
Cellular Effects
Similar compounds have shown antioxidative activities .
Molecular Mechanism
Similar compounds have shown that the O–H bond breakage is reasonably responsible for the antioxidative activity . The environment greatly influences these results. In solvents, namely water, methanol, and especially acetone, the SPL–ET mechanism (sequential proton loss–electron transfer) is mainly likely to be an antioxidative route for these compounds .
Temporal Effects in Laboratory Settings
It is known that similar compounds are stable and do not degrade over time.
Dosage Effects in Animal Models
Similar compounds have shown antioxidative activities .
Metabolic Pathways
Similar compounds have shown that they are involved in antioxidative activities .
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBWWNXODCSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C=CC=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448085 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-35-1 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589122.png)
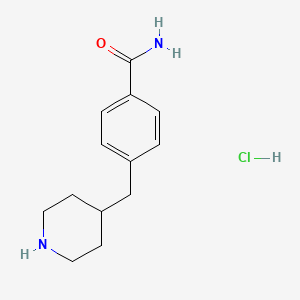
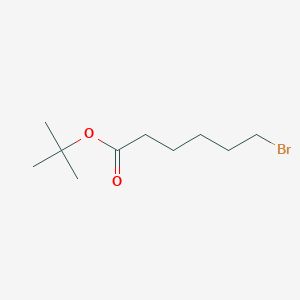

![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)
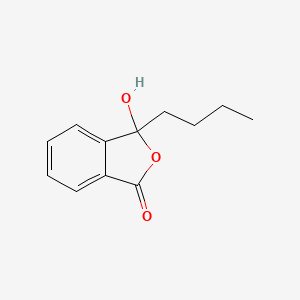
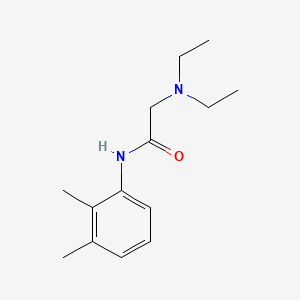
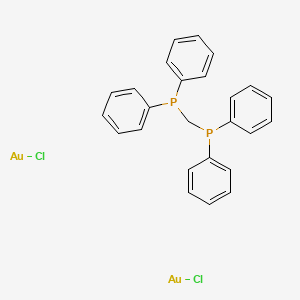
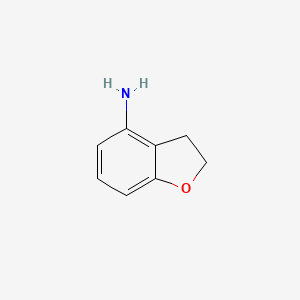
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

